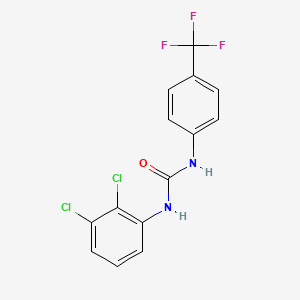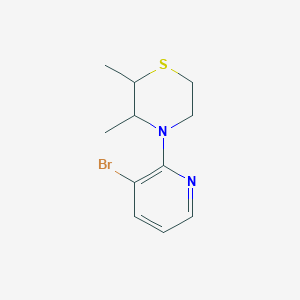
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that features a bromopyridine moiety attached to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 3-bromopyridine with thiomorpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with a boronic acid derivative of thiomorpholine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in π-π stacking interactions or hydrogen bonding, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the thiomorpholine ring.
2,3-Dimethylthiomorpholine: A compound without the bromopyridine moiety.
4-(3-Chloropyridin-2-yl)-2,3-dimethylthiomorpholine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is unique due to the combination of the bromopyridine moiety and the thiomorpholine ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced reactivity in nucleophilic substitution reactions and improved solubility in organic solvents.
Properties
Molecular Formula |
C11H15BrN2S |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(3-bromopyridin-2-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C11H15BrN2S/c1-8-9(2)15-7-6-14(8)11-10(12)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
KTZWBFKJYWNWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1C2=C(C=CC=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


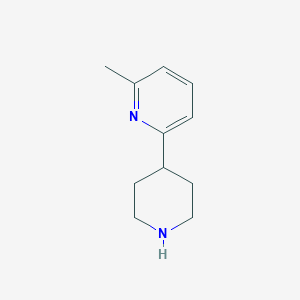
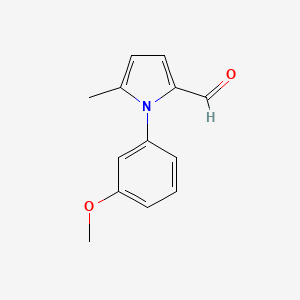
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
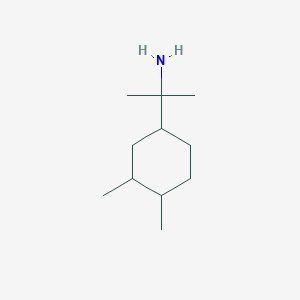
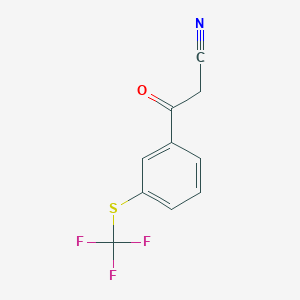
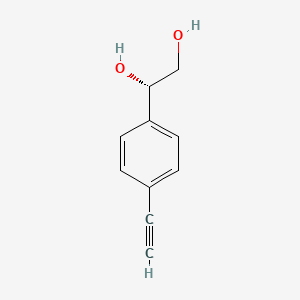
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
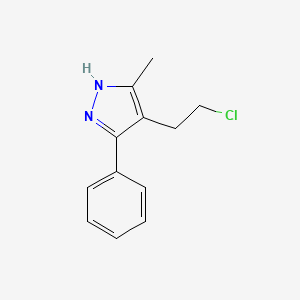
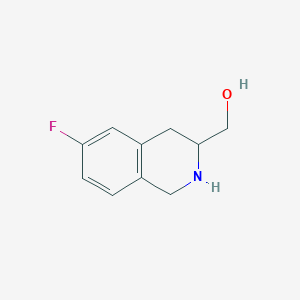
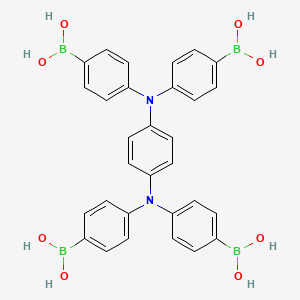
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
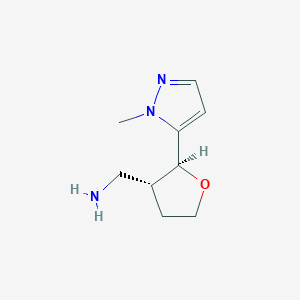
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
